BenchChemオンラインストアへようこそ!

Pyroglutamyl-3-methylhistidyl-prolinamide

TRH receptor pharmacology radioligand binding receptor affinity

Pyroglutamyl-3-methylhistidyl-prolinamide (CAS 34367-54-9), also referred to as [3-Me-His²]TRH, MeTRH, or methyl-TRH, is a synthetic tripeptide analog of thyrotropin-releasing hormone (TRH; protirelin) in which the imidazole N3 position of the central histidine residue is methylated. It belongs to the organic compounds class of peptides, with molecular formula C₁₇H₂₄N₆O₄ and molecular weight 376.4 g/mol.

Molecular Formula C17H24N6O4
Molecular Weight 376.4 g/mol
CAS No. 34367-54-9
Cat. No. B1199797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroglutamyl-3-methylhistidyl-prolinamide
CAS34367-54-9
Synonyms3-Me-His(2)TRH
3-Me-TRH
3-MeHis-TRH
3-methyl-thyrotropin-releasing hormone
3-methylhistidine-TRH
3-MeTRH
pGlu-3-Me-His-Pro-NH2
pyroglu-3-methyl-histidyl-prolinamide
pyroglutamyl-3-methylhistidyl-prolinamide
thyrotropin-releasing hormone, 3-Me-
thyrotropin-releasing hormone, 3-methyl-
Molecular FormulaC17H24N6O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N
InChIInChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1
InChIKeyQQOVFOJJOXRGOK-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyroglutamyl-3-methylhistidyl-prolinamide (CAS 34367-54-9): Compound Identity, Class, and Core Characteristics


Pyroglutamyl-3-methylhistidyl-prolinamide (CAS 34367-54-9), also referred to as [3-Me-His²]TRH, MeTRH, or methyl-TRH, is a synthetic tripeptide analog of thyrotropin-releasing hormone (TRH; protirelin) in which the imidazole N3 position of the central histidine residue is methylated [1]. It belongs to the organic compounds class of peptides, with molecular formula C₁₇H₂₄N₆O₄ and molecular weight 376.4 g/mol [1]. The compound retains full agonist activity at TRH receptors (TRHR1 and TRHR2) but is pharmacologically differentiated from native TRH by higher receptor binding affinity, greater metabolic stability, and enhanced in vivo potency [2][3]. It has been employed extensively as both a pharmacological probe and, in its tritiated form ([³H]MeTRH), as a preferred radioligand for TRH receptor characterization in central nervous system and pituitary tissues across multiple vertebrate species [4].

Why In-Class TRH Analogs Cannot Simply Be Substituted for Pyroglutamyl-3-methylhistidyl-prolinamide


TRH analogs are not functionally interchangeable despite sharing a common receptor target. Structural modifications at the N-terminus, C-terminus, or histidine side chain produce divergent pharmacological profiles that cannot be predicted from receptor binding data alone [1]. For example, CG3703 (N-terminal modification) and RX77368 (C-terminal modification) exhibit similar spinal cord TRH receptor affinities, yet CG3703 significantly improves motor recovery after spinal trauma while RX77368 is without effect even at 10 mg/kg [1]. The 3-methylhistidine modification present in Pyroglutamyl-3-methylhistidyl-prolinamide (MeTRH) confers a distinct combination of properties—approximately 8-fold higher receptor affinity, roughly 2-fold longer plasma half-life, and 70–80% specific binding as a radioligand versus only 15–20% for [³H]TRH—that cannot be replicated by analogs bearing alternative modifications [2][3][4]. Consequently, substituting a different TRH analog for MeTRH in either research or clinical diagnostic applications introduces quantifiable losses in assay sensitivity, potency, and metabolic durability.

Pyroglutamyl-3-methylhistidyl-prolinamide (MeTRH): Head-to-Head Quantitative Differentiation Evidence


Receptor Binding Affinity: MeTRH vs. Native TRH in Sheep Pituitary and Rat Brain

MeTRH binds to TRH receptors with approximately 8-fold higher affinity than native TRH. In sheep anterior pituitary preparations, the apparent dissociation constant (Kd) of [³H]MeTRH was 3.5 nM compared to 29 nM for [³H]TRH measured in parallel competition experiments [1]. In rat whole brain homogenates, the methylated analog exhibited approximately 7-fold higher affinity than TRH [2]. This affinity enhancement is consistent across species and tissue types, with Kd values for [³H]MeTRH ranging from 1.0–1.6 nM in discrete rat brain regions and 5–9 nM in rodent, rabbit, and dog brain and spinal cord [3][4].

TRH receptor pharmacology radioligand binding receptor affinity

Spinal Cord TRH Receptor Affinity: MeTRH vs. Clinically Investigated TRH Analogs

In mammalian spinal cord preparations, MeTRH exhibits the highest receptor affinity among all TRH analogs tested. The inhibition constants (Ki) determined across rat, guinea pig, and rabbit spinal cord homogenates were: MeTRH = 4.2–5.9 nM; native TRH = 14.2–33.9 nM; RX77368 = 113–122 nM; CG3703 = 117–142 nM; MK-771 = 122–140 nM; CG3509 = 10–32 µM; NVal²-TRH = 32–56 µM; and TRH free acid = 37–73 µM [1]. This places MeTRH approximately 3–6 fold above native TRH and roughly 20–30 fold above the next-closest modified analogs (RX77368, CG3703, MK-771) in receptor affinity. The rank order of potency—MeTRH > TRH > CG3703 ≥ RX77368 ≥ MK-771—was consistent across species and CNS regions [1][2].

spinal cord injury TRH receptor pharmacology analog ranking

Functional Potency: MeTRH vs. TRH and MK-771 in Isolated Spinal Cord Depolarization

In a direct functional assay using the isolated, hemisected amphibian (Bufo marinus) spinal cord, the 3-methyl-histidyl analog of TRH (MeTRH) was approximately 10 times more potent than both native TRH and MK-771 in depolarizing ventral roots [1]. MK-771 was confirmed to be equipotent with TRH in this preparation, establishing a three-point potency hierarchy: MeTRH >> TRH = MK-771 [1]. Because MK-771 is known to be equiactive with TRH at the pituitary gland, this finding also indicates that the enhanced central potency of MeTRH is not due to differential pituitary versus CNS receptor pharmacology [1].

spinal cord electrophysiology functional potency TRH analog pharmacology

Plasma Metabolic Stability: MeTRH vs. TRH — Half-Life and Clearance in Human Subjects

The 3-methyl modification on the histidine residue confers significantly greater resistance to enzymatic degradation. In normal human subjects, the plasma half-disappearance time (t₁/₂) of methyl-TRH was 11.5 minutes, nearly double that of native TRH at 6.2 minutes [1]. The plasma clearance rate (PCR) of TRH was 1,500 ± 329 mL/min, approximately twice as fast as methyl-TRH at 783 ± 96 mL/min [1]. Additionally, in vitro serum incubation studies showed that serum destroyed the immunoreactivity of MeTRH at one-half the rate at which TRH was destroyed [2]. The slower clearance is attributed to the increased resistance of the methylated histidine to serum pyroglutamyl aminopeptidase and other TRH-degrading enzymes [1].

pharmacokinetics metabolic stability plasma half-life TRH analog

Radioligand Assay Performance: [³H]MeTRH vs. [³H]TRH — Specific Binding and Sensitivity

As a radioligand, [³H]MeTRH dramatically outperforms [³H]TRH in terms of specific binding and assay sensitivity. In rat brain homogenates, [³H]MeTRH achieved 70–80% specific binding compared to only 15–20% specific binding for [³H]TRH [1]. This ~4–5 fold improvement in specific-to-nonspecific binding ratio is a direct consequence of the higher receptor affinity (Kd ~2.3–3.5 nM for [³H]MeTRH vs. ~29 nM for [³H]TRH), which reduces the relative contribution of nonspecific binding particularly in central nervous system tissue where receptor density is low [1][2]. The improved sensitivity enables receptor detection using substantially smaller tissue samples—a critical advantage for discrete brain region autoradiography and receptor distribution mapping across species [1][3].

radioligand binding assay autoradiography TRH receptor detection assay sensitivity

Pituitary Hormone Release Potency: Methyl-TRH vs. TRH in Human Subjects

In euthyroid human volunteers, methyl-TRH is a significantly more potent thyrotropin (TSH) and prolactin releaser than native TRH. Strikingly, 100 µg of methyl-TRH produced a greater mean TSH response than 500 µg of TRH, as measured by peak TSH at 30 min, maximum deltaTSH, and integrated TSH response area (all P < 0.005) [1]. Thus, at one-fifth the dose, methyl-TRH exceeded TRH's TSH-releasing effect. The methyl-TRH-induced T₃ and T₄ response areas were each 1.4 times those induced by TRH [1]. Methyl-TRH was also confirmed as a more potent prolactin releaser than TRH in separate studies while maintaining pituitary specificity (releasing only TSH and prolactin in normal man) [2][3]. In vitro, in dispersed primary cell cultures of rat pituitary, MeTRH similarly demonstrated greater potency than TRH in stimulating both PRL and TSH release [4].

pituitary-thyroid axis TSH stimulation test prolactin release clinical endocrinology

Pyroglutamyl-3-methylhistidyl-prolinamide (MeTRH): Evidence-Backed Research and Procurement Application Scenarios


TRH Receptor Autoradiography and Brain Mapping Studies Requiring High Signal-to-Noise Detection

[³H]MeTRH is the radioligand of choice for autoradiographic localization and quantitative mapping of TRH receptors in the central nervous system. Its 70–80% specific binding (vs. 15–20% for [³H]TRH) and ~8-fold higher affinity enable reliable detection in brain regions with low receptor density, such as cerebral and cerebellar cortex, where [³H]TRH produces unacceptable nonspecific background [1][2]. This differential performance has been validated across eight mammalian species, making [³H]MeTRH the standard tool for comparative neuroanatomical TRH receptor distribution studies [3].

Spinal Cord Injury Research Requiring High-Affinity TRH Receptor Agonists with Documented Receptor Occupancy

MeTRH's Ki of 4.2–5.9 nM at spinal cord TRH receptors—the highest affinity among all tested TRH analogs—makes it the reference agonist for spinal TRH receptor pharmacology. Its affinity is approximately 3–6 fold higher than native TRH and 20–30 fold higher than clinically tested analogs CG3703 and RX77368 [4]. This affinity ranking directly informs dose selection in spinal cord injury models, where receptor occupancy at the injury site correlates with therapeutic efficacy and where weaker analogs (RX77368, MK-771) have shown limited benefit despite similar receptor binding profiles to CG3703 [4].

Pituitary Reserve Testing and Thyroid Axis Diagnostic Assays

Methyl-TRH's superior in vivo potency—100 µg producing greater TSH elevation than 500 µg TRH in humans—supports its selection for clinical pituitary-thyroid axis evaluation [5]. The extended plasma half-life (11.5 vs. 6.2 min for TRH) sustains TSH, prolactin, T₃, and T₄ responses over longer periods, improving the diagnostic window for distinguishing euthyroid, hypothyroid, and hyperthyroid states [5][6]. Intramuscular administration protocols have been specifically validated for methyl-TRH in this diagnostic context [6].

In Vitro TRH Receptor Pharmacology Where Metabolic Stability Determines Experimental Reliability

In dispersed primary pituitary cell cultures and tissue bath preparations, MeTRH's 2-fold greater resistance to enzymatic degradation compared to TRH ensures more stable agonist concentrations over the course of prolonged experiments [7][8]. This is particularly critical for studies of receptor desensitization, internalization, and recycling kinetics, where fluctuating ligand concentrations due to degradation confound interpretation of receptor trafficking dynamics. MeTRH has been specifically employed to dissect TRH receptor recycling pathways in GH4C1 pituitary cells, revealing that the TRHR-TRH complex dissociates intracellularly via a bafilomycin A1-sensitive mechanism [8].

Quote Request

Request a Quote for Pyroglutamyl-3-methylhistidyl-prolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.